molecular formula C5H5N5O B3354829 9H-Purin-6-amine, 9-hydroxy- CAS No. 61193-39-3

9H-Purin-6-amine, 9-hydroxy-

Cat. No.: B3354829
CAS No.: 61193-39-3
M. Wt: 151.13 g/mol
InChI Key: XZDZKJIXOLQFIB-UHFFFAOYSA-N
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Description

9H-Purin-6-amine, 9-hydroxy- is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its significant role in various biological processes and its presence in nucleic acids. It is structurally related to adenine, one of the four nucleobases in the nucleic acid of DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine, 9-hydroxy- typically involves the modification of purine derivatives. One common method includes the reaction of 6-chloropurine with hydroxylamine under specific conditions to introduce the hydroxy group at the 9-position. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of 9H-Purin-6-amine, 9-hydroxy- may involve multi-step synthesis starting from readily available purine derivatives. The process includes purification steps such as recrystallization and chromatography to achieve high purity of the final product.

Types of Reactions:

    Oxidation: 9H-Purin-6-amine, 9-hydroxy- can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where the hydroxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used under controlled conditions.

Major Products Formed:

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine compounds depending on the reagents used.

Scientific Research Applications

9H-Purin-6-amine, 9-hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Plays a role in studying nucleic acid interactions and enzyme functions.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and biochemical research tools.

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 9-hydroxy- involves its interaction with various molecular targets, including enzymes and nucleic acids. It can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The compound’s ability to integrate into nucleic acids can disrupt DNA and RNA synthesis, leading to its potential use as an antiviral or anticancer agent.

Comparison with Similar Compounds

    Adenine: A naturally occurring nucleobase with a similar structure.

    6-Aminopurine: Another purine derivative with an amino group at the 6-position.

    8-Hydroxyadenine: A hydroxylated form of adenine.

Uniqueness: 9H-Purin-6-amine, 9-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy group at the 9-position differentiates it from other purine derivatives, making it valuable for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

9-hydroxypurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-4-3-5(8-1-7-4)10(11)2-9-3/h1-2,11H,(H2,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDZKJIXOLQFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10493621
Record name 6-Amino-9H-purin-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61193-39-3
Record name 6-Amino-9H-purin-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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